

# Pim1-IN-7 selectivity profile against a panel of kinases

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## Compound of Interest

Compound Name: Pim1-IN-7

Cat. No.: B12397929

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## Pim1-IN-7: A Potent Kinase Inhibitor Profile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed profile of **Pim1-IN-7**, a potent inhibitor of the PIM-1 kinase. While a comprehensive selectivity profile against a broad panel of kinases is not publicly available, this document summarizes the existing experimental data on its inhibitory activity and cellular effects.

## Overview

**Pim1-IN-7**, also identified as compound 6c in the scientific literature, is a cyanopyridine derivative that has demonstrated significant inhibitory activity against the PIM-1 kinase.<sup>[1][2]</sup> PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis, making it a key target in cancer research.

## Quantitative Data Summary

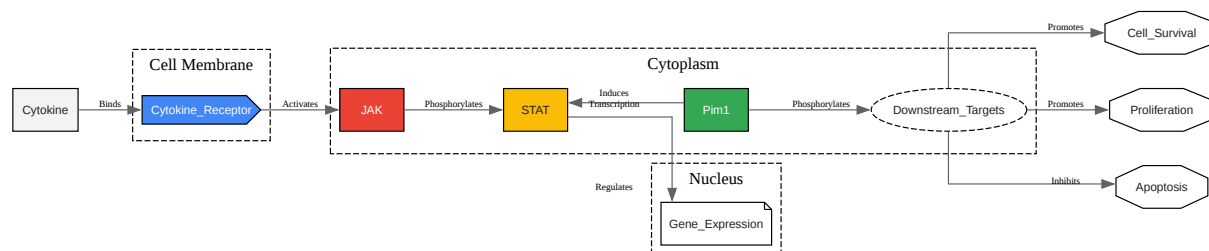
The following table summarizes the known inhibitory and cytotoxic concentrations of **Pim1-IN-7**.

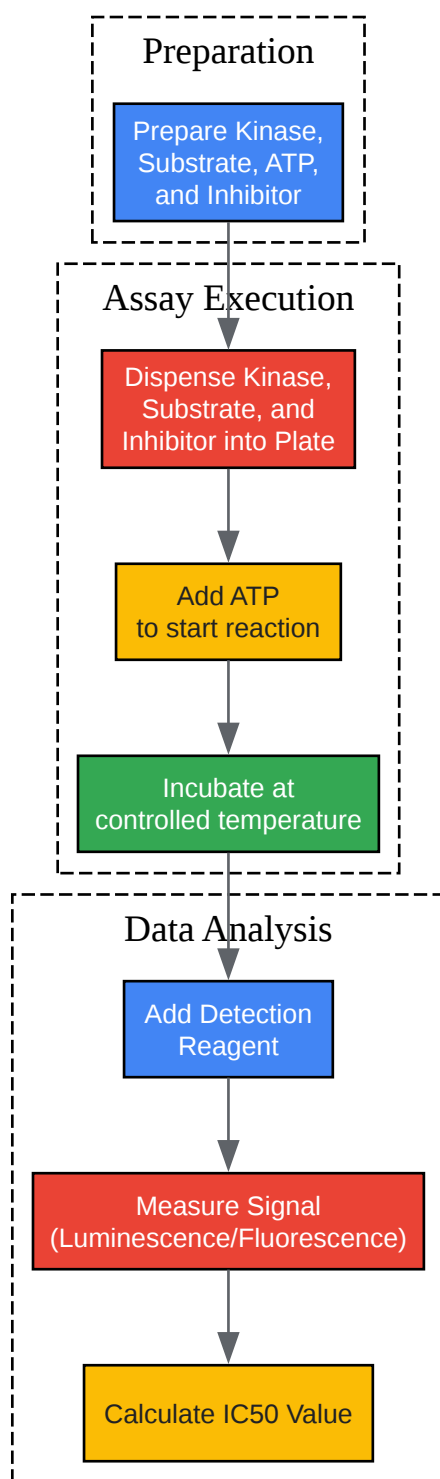
Target	Assay Type	IC50	Cell Line	Cytotoxicity IC50	Reference
PIM-1 Kinase	In vitro kinase assay	0.94 $\mu$ M	-	-	<a href="#">[1]</a>
-	HCT-116 (Colon Cancer)	-	HCT-116	42.9 $\mu$ M	<a href="#">[3]</a>
-	MCF-7 (Breast Cancer)	-	MCF-7	7.68 $\mu$ M	<a href="#">[3]</a>

Note: There is another compound also referred to as "6c" in the literature, a quinazoline derivative, which is a potent EGFR inhibitor with weak PIM-1 inhibition ( $IC_{50} = 1.2 \mu M$ ).[\[4\]](#)[\[5\]](#) The data presented here is for the cyanopyridine derivative specifically identified as a potent PIM-1 inhibitor.

## Signaling Pathway

The PIM-1 kinase is a key downstream effector of various cytokine and growth factor signaling pathways, primarily through the JAK/STAT pathway. Its activation leads to the phosphorylation of numerous downstream targets involved in cell cycle progression and apoptosis inhibition.





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